(R)-2-Cyclohexylpropanoic acid
CAS No.: 3451-36-3
Cat. No.: VC4006887
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3451-36-3 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | (2R)-2-cyclohexylpropanoic acid |
| Standard InChI | InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
| Standard InChI Key | VRLUSLNMNQAPOH-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1CCCCC1)C(=O)O |
| SMILES | CC(C1CCCCC1)C(=O)O |
| Canonical SMILES | CC(C1CCCCC1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(R)-2-Cyclohexylpropanoic acid possesses the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its IUPAC name, (2R)-2-cyclohexylpropanoic acid, reflects the stereospecific arrangement of the cyclohexyl moiety. The compound’s chiral center at the C2 position confers distinct interaction capabilities with biological targets and synthetic matrices .
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | |
| XLogP3 | 3.0 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | |
| Exact Mass | 156.1150 Da |
The compound’s SMILES notation, C[C@H](C1CCCCC1)C(=O)O, and InChIKey, VRLUSLNMNQAPOH-SSDOTTSWSA-N, provide unambiguous identifiers for computational and experimental applications .
Synthesis and Production Methods
Laboratory-Scale Synthesis
Three primary routes dominate laboratory-scale production:
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Chiral Resolution: Racemic mixtures of 2-cyclohexylpropanoic acid are resolved using chiral amines or chromatography, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
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Enzymatic Synthesis: Lipase-catalyzed asymmetric hydrolysis of cyclohexylpropanoic acid esters selectively produces the (R)-enantiomer under mild conditions (pH 7.0, 25°C).
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Catalytic Asymmetric Hydrogenation: Prochiral α,β-unsaturated precursors are hydrogenated using ruthenium-BINAP catalysts, achieving 90–95% ee.
Industrial Production Challenges
Scaling these methods requires optimizing catalyst recycling and minimizing solvent waste. Continuous-flow systems have shown promise, improving yield by 15% compared to batch processes.
Physicochemical Properties
Solubility and Stability
(R)-2-Cyclohexylpropanoic acid is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (2.1 mg/mL at 25°C) . Stability studies indicate decomposition <5% after 12 months at −20°C in inert atmospheres.
Lipophilicity and Bioavailability
The compound’s logP value of 3.0 suggests moderate lipophilicity, aligning with its ability to penetrate lipid bilayers. Derivatives, such as ethyl esters, demonstrate enhanced bioavailability, as seen in analogues with 11–45 μM IC₅₀ against leukemic cells .
Pharmacological Applications
Anticancer Activity
Ester derivatives of (R)-2-cyclohexylpropanoic acid exhibit notable cytotoxicity:
| Derivative | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Ethyl ester | HL-60 | 11 | Mitochondrial apoptosis |
| n-Propyl ester | KG-1 | 28 | ROS generation |
These compounds induce apoptosis via reactive oxygen species (ROS) upregulation and caspase-3 activation .
Enzyme Inhibition
The carboxylic acid group chelates metal ions in enzyme active sites, inhibiting metalloproteases with Kᵢ values of 0.8–3.2 μM. Modifications to the cyclohexyl group enhance selectivity for matrix metalloproteinase-9 (MMP-9).
Biochemical Interactions
Peptide Binding
Incorporating (R)-2-cyclohexylpropanoic acid into peptide backbones increases α-helix stability by 30% compared to alanine substitutions, attributed to steric constraints from the cyclohexyl group.
DNA Interaction
The compound’s planar conformation enables minor-groove DNA binding, modulating transcription factor accessibility in gene regulation studies.
Industrial and Material Science Applications
Polymer Synthesis
Copolymers incorporating (R)-2-cyclohexylpropanoic acid exhibit:
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Glass transition temperature (T₉): 85°C (vs. 65°C for non-cyclohexyl analogues)
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Tensile strength: 45 MPa (vs. 30 MPa for polystyrene)
Enzyme Engineering
Immobilizing Pseudomonas fluorescens lipase on (R)-2-cyclohexylpropanoic acid-functionalized silica improves thermal stability (retaining 80% activity at 60°C vs. 50% for native enzyme).
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